

# Spectroscopic Profile of Tris(2-chloroethyl) phosphite: A Technical Guide

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## Compound of Interest

Compound Name: *Tris(2-chloroethyl) phosphite*

Cat. No.: *B042208*

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This technical guide provides a concise overview of the available spectroscopic data for **Tris(2-chloroethyl) phosphite** (CAS No. 140-08-9), a compound utilized as a stabilizer, flame retardant, and chemical intermediate. The following sections detail its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral properties, along with standardized experimental protocols for data acquisition.

## Spectroscopic Data Summary

The quantitative spectroscopic data for **Tris(2-chloroethyl) phosphite** is summarized in the tables below. Due to the limited availability of public spectral data, some fields are populated with expected ranges based on the molecular structure.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

<sup>1</sup>H NMR (Proton NMR) Data

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~4.10 - 4.14	Multiplet	6H	-O-CH <sub>2</sub> -
Not Available	Triplet	6H	-CH <sub>2</sub> -Cl

Note: The precise chemical shift and multiplicity for the -CH<sub>2</sub>-Cl protons were not available in the reviewed data sources. A triplet is expected due to coupling with the adjacent methylene group.

#### <sup>13</sup>C NMR (Carbon-13 NMR) Data

Chemical Shift (ppm)	Assignment
Data Not Available	-O-CH <sub>2</sub> -
Data Not Available	-CH <sub>2</sub> -Cl

Note: Specific <sup>13</sup>C NMR data for **Tris(2-chloroethyl) phosphite** is not readily available in public databases.[1] Based on similar structures, the -O-CH<sub>2</sub>- carbon is expected to appear in the range of 60-70 ppm, and the -CH<sub>2</sub>-Cl carbon between 40-50 ppm.

#### <sup>31</sup>P NMR (Phosphorus-31 NMR) Data

Chemical Shift (ppm)	Assignment
Data Not Available	P(III)

Note: The <sup>31</sup>P NMR chemical shift for **Tris(2-chloroethyl) phosphite** is not specified in the available literature.[1] As a phosphite ester (P(III) compound), its chemical shift is expected in the region of +130 to +145 ppm relative to 85% H<sub>3</sub>PO<sub>4</sub>.

## Infrared (IR) Spectroscopy

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
Data Not Available	Strong	P-O-C stretch
Data Not Available	Medium-Strong	C-H stretch (alkane)
Data Not Available	Medium	CH <sub>2</sub> bend (scissoring)
Data Not Available	Medium-Strong	C-Cl stretch

Note: A detailed list of IR absorption peaks for **Tris(2-chloroethyl) phosphite** is not publicly available. The table indicates the expected characteristic absorption bands based on its functional groups.

## Experimental Protocols

The following are detailed methodologies for the acquisition of NMR and IR spectra, adaptable for **Tris(2-chloroethyl) phosphite**.

### NMR Spectroscopy Protocol

- **Sample Preparation:** A solution of **Tris(2-chloroethyl) phosphite** is prepared by dissolving approximately 10-20 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl<sub>3</sub>, Acetone-d<sub>6</sub>). The solution is then transferred to a 5 mm NMR tube.
- **Instrumentation:** Spectra are acquired on a standard NMR spectrometer (e.g., 300, 400, or 500 MHz).
- **<sup>1</sup>H NMR Acquisition:**
  - A standard one-pulse sequence is used.
  - The spectral width is set to approximately 16 ppm, centered around 6 ppm.
  - A relaxation delay of 1-2 seconds is employed.
  - Typically, 16 to 64 scans are acquired for a good signal-to-noise ratio.
- **<sup>13</sup>C NMR Acquisition:**
  - A proton-decoupled pulse program (e.g., zgpg30) is used.
  - The spectral width is set to approximately 240 ppm, centered around 120 ppm.
  - A longer relaxation delay (2-5 seconds) is used due to the longer relaxation times of carbon nuclei.

- A larger number of scans (e.g., 1024 or more) is typically required to achieve an adequate signal-to-noise ratio.
- <sup>31</sup>P NMR Acquisition:
  - A proton-decoupled one-pulse sequence is utilized.
  - The spectral width is set to a range appropriate for phosphorus compounds (e.g., -50 to 250 ppm), centered around 100 ppm.
  - A relaxation delay of 1-5 seconds is used.
  - Fewer scans are generally needed compared to <sup>13</sup>C NMR due to the 100% natural abundance of <sup>31</sup>P.
- Data Processing: The acquired Free Induction Decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak (for <sup>1</sup>H and <sup>13</sup>C) or an external standard (e.g., 85% H<sub>3</sub>PO<sub>4</sub> for <sup>31</sup>P).

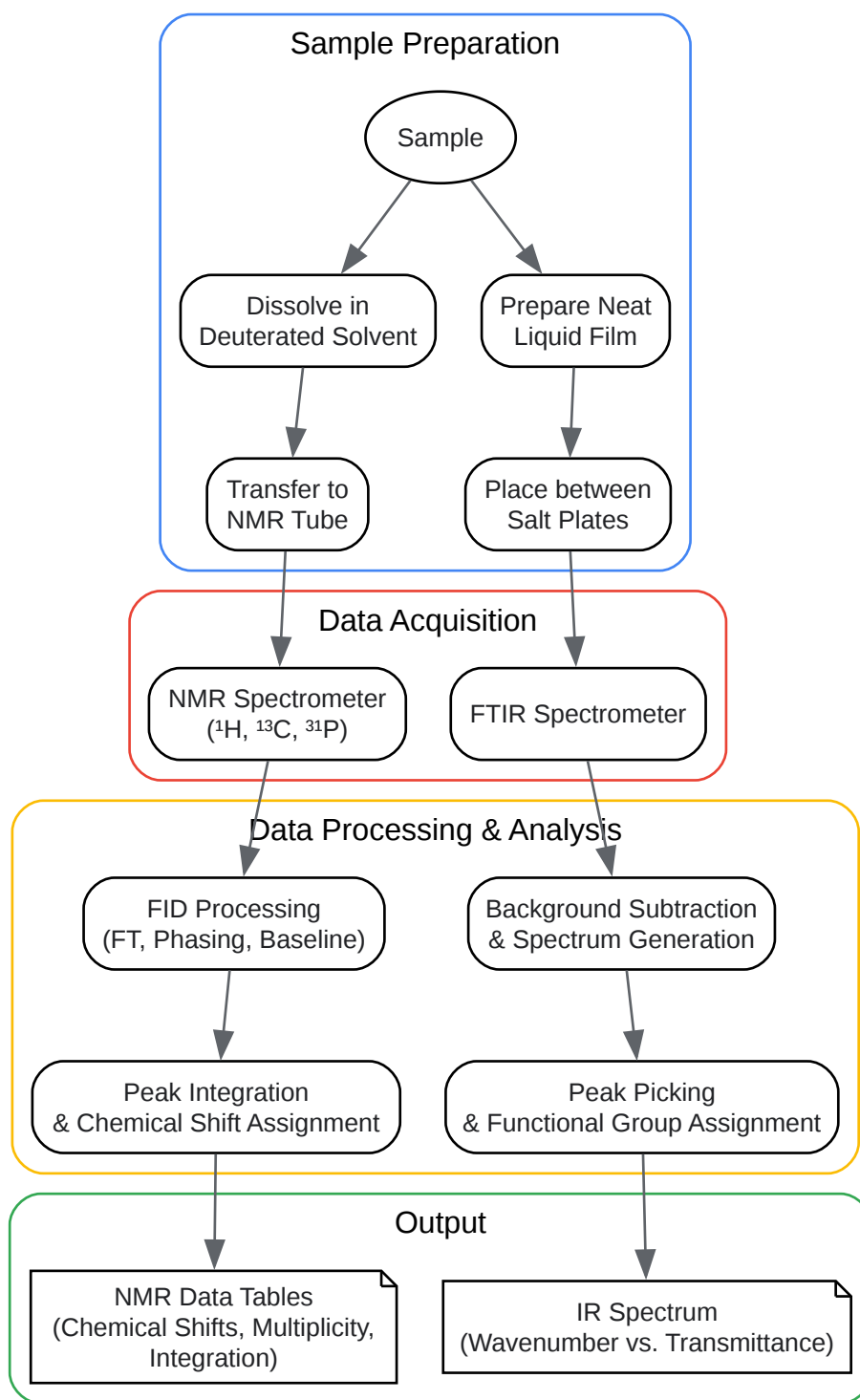
## IR Spectroscopy Protocol

- Sample Preparation (Neat Liquid): As **Tris(2-chloroethyl) phosphite** is a liquid, the spectrum can be obtained from a thin film. A drop of the neat liquid is placed between two salt plates (e.g., NaCl or KBr). The plates are pressed together to form a thin, uniform film.
- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used for analysis.
- Data Acquisition:
  - A background spectrum of the clean, empty salt plates is recorded.
  - The prepared sample is placed in the spectrometer's sample holder.
  - The sample spectrum is recorded over the mid-IR range (typically 4000-400 cm<sup>-1</sup>).
  - The final spectrum is presented in terms of absorbance or transmittance as a function of wavenumber.

- Data Analysis: The characteristic absorption bands are identified and assigned to the corresponding functional group vibrations.

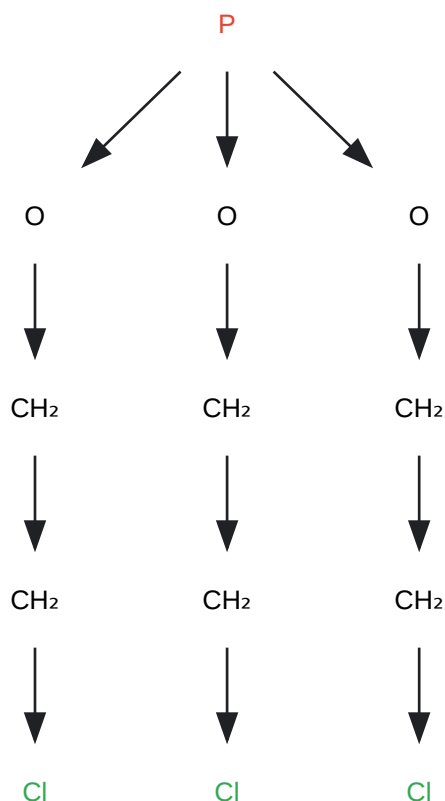
## Visualizations

The following diagrams illustrate the chemical structure and a typical workflow for the spectroscopic analysis of **Tris(2-chloroethyl) phosphite**.



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Caption: Experimental workflow for NMR and IR spectroscopic analysis.



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Caption: Chemical structure of **Tris(2-chloroethyl) phosphite**.

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## References

- 1. Tris(2-chloroethyl) phosphite | C<sub>6</sub>H<sub>12</sub>Cl<sub>3</sub>O<sub>3</sub>P | CID 8783 - PubChem [pubchem.ncbi.nlm.nih.gov]
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